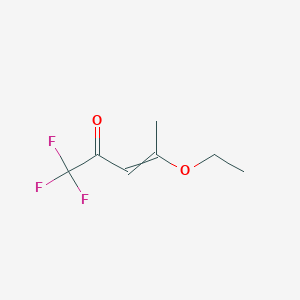

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one

Description

Significance of Trifluoromethylated Carbonyl Compounds in Contemporary Organic Synthesis

Trifluoromethylated carbonyl compounds are a pivotal class of molecules in contemporary organic synthesis, prized for the unique and often advantageous properties conferred by the trifluoromethyl (-CF3) group. The high electronegativity and lipophilicity of the -CF3 group can dramatically alter the chemical and physical characteristics of a molecule. In medicinal chemistry, the introduction of a trifluoromethyl group can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. princeton.edu This has led to their widespread use in the development of pharmaceuticals and agrochemicals. wikipedia.orgacs.org

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of adjacent functional groups. For instance, α-trifluoromethyl ketones are valuable precursors for synthesizing a variety of enantioenriched trifluoromethylated building blocks. organic-chemistry.org The synthesis of these compounds can be achieved through various methods, including the trifluoromethylation of carboxylic acids or the asymmetric reductive cross-coupling of acyl chlorides. organic-chemistry.orgorganic-chemistry.org The development of photoredox catalysis has further expanded the toolkit for the direct and efficient introduction of trifluoromethyl groups into carbonyl compounds. organic-chemistry.org

Overview of Alpha,Beta-Unsaturated Ketones and Their Fundamental Reactivity

Alpha,beta-unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. wikipedia.org This conjugation gives rise to a unique reactivity profile that is central to their utility in organic synthesis. The general structure is (O=CR)−Cα=Cβ−R. wikipedia.org

The presence of the electron-withdrawing carbonyl group deactivates the carbon-carbon double bond towards electrophilic attack, making them less reactive than simple alkenes. uobabylon.edu.iq However, this electron withdrawal also renders the β-carbon electrophilic and susceptible to nucleophilic attack. wikipedia.orguobabylon.edu.iq This reactivity pattern is termed vinylogous reactivity. wikipedia.org

Nucleophilic additions to α,β-unsaturated ketones can occur in two primary ways:

1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon. This pathway is often favored by strong, "hard" nucleophiles like Grignard reagents and organolithium compounds. pressbooks.pub

1,4-Addition (Conjugate Addition): The nucleophile attacks the electrophilic β-carbon. This pathway is typically favored by "soft" nucleophiles such as organocuprates, amines, and thiols. pressbooks.publibretexts.org The initial product of 1,4-addition is an enolate, which then tautomerizes to the more stable keto form. pressbooks.pub

The competition between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions. libretexts.org This dual reactivity makes α,β-unsaturated ketones versatile intermediates for the construction of complex organic molecules.

Structural Characteristics and Isomeric Considerations of 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one (B12620884) and Related Fluorinated Enones

This compound, with the chemical formula C6H7F3O2, is a fluorinated α,β-unsaturated ketone. sigmaaldrich.comnih.gov Its structure features a trifluoromethyl group attached to the carbonyl carbon, an ethoxy group at the β-position of the double bond, and a double bond between the α and β carbons.

Structural Data for this compound

| Property | Value | Source |

| Molecular Formula | C6H7F3O2 | sigmaaldrich.comnih.gov |

| Molecular Weight | 168.11 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 17129-06-5 | sigmaaldrich.comchemicalbook.com |

| Appearance | Colorless to yellow liquid | chemicalbook.com |

| Boiling Point | 51-53 °C at 12 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 1.18 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index (n20/D) | 1.406 | sigmaaldrich.comchemicalbook.com |

Due to the presence of the carbon-carbon double bond, this compound can exist as geometric isomers, specifically the (E) and (Z) isomers. The (E)-isomer, where the ethoxy group and the trifluoroacetyl group are on opposite sides of the double bond, is the more commonly cited and commercially available form. chemicalbook.comuni.lu The stereochemistry of the double bond can significantly influence the reactivity and the stereochemical outcome of reactions involving this compound.

Historical Context and Initial Research on Fluorinated Beta-Diketone Derivatives

The study of fluorinated β-diketones and their derivatives has a rich history in coordination chemistry and organic synthesis. nih.gov These compounds have been extensively used as ligands for a wide variety of metals, forming stable complexes with unique properties. nih.gov The introduction of fluorine atoms into the β-diketone framework enhances the volatility and thermal stability of the corresponding metal complexes, making them suitable for applications such as chemical vapor deposition. mdpi.com

The primary synthetic route to fluorinated β-diketones is the Claisen condensation, a reaction between a ketone and an ester in the presence of a strong base. nih.govresearchgate.net This method has been widely employed to synthesize a diverse range of fluorinated β-diketones by varying the starting ketone and ester. nih.gov

Early research focused on the synthesis and characterization of these compounds and their metal complexes. Over time, the focus has expanded to include their applications in catalysis, materials science, and as building blocks for more complex fluorinated molecules. nih.govscribd.com The development of new synthetic methodologies, including direct fluorination techniques, has further broadened the scope of accessible fluorinated β-dicarbonyl compounds. scribd.com this compound itself is an important intermediate in the synthesis of various trifluoromethyl-containing compounds, including pharmaceuticals and agrochemicals. wikipedia.orggoogle.com Its synthesis has been optimized over the years, with continuous flow processes being developed to improve efficiency and safety. google.comnus.edu.sg

Structure

3D Structure

Properties

CAS No. |

910577-07-0 |

|---|---|

Molecular Formula |

C7H9F3O2 |

Molecular Weight |

182.14 g/mol |

IUPAC Name |

4-ethoxy-1,1,1-trifluoropent-3-en-2-one |

InChI |

InChI=1S/C7H9F3O2/c1-3-12-5(2)4-6(11)7(8,9)10/h4H,3H2,1-2H3 |

InChI Key |

MJWKHBFRFQWARS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=CC(=O)C(F)(F)F)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy 1,1,1 Trifluoropent 3 En 2 One and Analogues

Established Synthetic Pathways to 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one (B12620884)

While specific literature detailing the synthesis of this compound from 2-ethoxy-1-propene, pyridine (B92270), and trifluoroacetic anhydride (B1165640) is not prominently available, the reaction can be inferred from the well-documented synthesis of its lower homologue, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (ETFBO). The proposed reaction involves the acylation of the enol ether, 2-ethoxy-1-propene, with trifluoroacetic anhydride. In this process, pyridine acts as a base to neutralize the trifluoroacetic acid byproduct generated during the reaction.

The mechanism proceeds via the nucleophilic attack of the electron-rich double bond of 2-ethoxy-1-propene on one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. The presence of the methyl group on the double bond of 2-ethoxy-1-propene directs the acylation to the unsubstituted carbon, leading to the formation of the target pentenone structure.

The synthesis of the closely related and industrially significant analogue, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), is extensively documented and provides a clear blueprint for the synthesis of the target pentenone. ETFBO is a versatile building block used in the synthesis of various trifluoromethyl-substituted heterocycles. semanticscholar.org

Several methods for ETFBO production exist:

From Trifluoroacetic Anhydride: A common route involves reacting ethyl vinyl ether with trifluoroacetic anhydride in the presence of a base like pyridine or triethylamine. google.comnbinno.com The reaction is often exothermic and requires careful temperature control. One of the major drawbacks of using trifluoroacetic anhydride is that one equivalent of the trifluoroacetyl group is lost as a non-reacting byproduct (trifluoroacetic acid), reducing atom economy. google.com

From Trifluoroacetyl Chloride: An alternative pathway uses the more reactive trifluoroacetyl chloride as the acylating agent with ethyl vinyl ether and a base. google.com This method can be more cost-effective. Recent developments have focused on replacing pyridine with bases like N-methylmorpholine or N-methylimidazole to improve product quality and reduce environmental concerns. google.com

The table below compares the proposed synthesis of this compound with established methods for ETFBO.

Table 1: Comparison of Synthetic Pathways

| Feature | Proposed Synthesis of this compound | Established Synthesis of ETFBO |

|---|---|---|

| Enol Ether | 2-Ethoxy-1-propene | Ethyl vinyl ether |

| Acylating Agent | Trifluoroacetic Anhydride | Trifluoroacetic Anhydride or Trifluoroacetyl Chloride |

| Base | Pyridine | Pyridine, Triethylamine, N-Methylmorpholine |

| Product | This compound | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) |

| Key Difference | Product contains an additional methyl group at the β-position of the enone system. | Lacks the methyl group at the β-position. |

General Approaches to Fluorinated Beta-Diketones and Enones

The synthesis of the target compound falls within the broader category of preparing fluorinated β-dicarbonyl compounds, for which several general strategies have been developed.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters and, by extension, β-diketones. researchgate.net In the context of fluorinated compounds, this typically involves the reaction of a ketone enolate with a fluorinated ester.

A prominent example is the synthesis of 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (Htta), an important compound in nuclear fuel separation, which is prepared via the Claisen condensation of 2-acetylthiophene (B1664040) and ethyl trifluoroacetate. organic-chemistry.org The reaction is base-catalyzed, with sodium alkoxides like sodium ethoxide being common choices. organic-chemistry.org The quality and activity of the base can significantly impact the reaction yield. organic-chemistry.org

The general applicability of this method has been demonstrated for a variety of fluorinated β-diketones, as summarized in the table below.

Table 2: Examples of Claisen Condensation for Fluorinated β-Diketones

| Ketone/Ester Reactant 1 | Fluorinated Ester Reactant 2 | Base | Product |

|---|---|---|---|

| 2-Acetylthiophene | Ethyl trifluoroacetate | NaOEt | 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione |

| 1,1,1-Trifluoroacetone | Perfluoro alkyl esters | Sodium alkoxides | Perfluoroalkyl substituted β-diketones |

| Enolizable Carboxylic Acids | Ethyl trifluoroacetate | LDA | Trifluoromethyl ketones (via decarboxylation) |

Acylation reactions are a direct and powerful method for constructing fluorinated ketones. The reaction of enol ethers with trifluoroacetic anhydride, as discussed for ETFBO, is a classic example of enol acylation. google.com Trifluoroacetic anhydride can also serve as an activator in the acylation of aryl methyl ketones with other carboxylic acids to form β-diketones, often in the presence of a strong acid catalyst. organic-chemistry.org

Acyl fluorides themselves have emerged as versatile reagents due to their unique reactivity and stability compared to other acyl halides. Methods have been developed to prepare acyl fluorides from readily available ketones, which can then be used in subsequent acylation reactions. This provides an alternative and often milder route to complex ketone structures.

Advanced Synthetic Techniques and Process Optimization

To address the challenges of traditional batch synthesis, such as safety concerns and scalability issues, advanced techniques like continuous flow processing have been developed. A patent describes a method for the continuous synthesis of ETFBO using vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride. google.com Raw materials are continuously fed into a reactor, and the product is extracted in a continuous fashion. This approach offers several advantages:

Enhanced Safety: Avoids the accumulation of large quantities of reactive intermediates and energy.

Scalability: The process is more easily scaled up without the "amplification effect" that can create hazards in large batch reactors. google.com

Cost-Effectiveness: Allows for the repeated use of reactors and can reduce product degradation. google.com

Process optimization also involves the careful selection of reagents. As noted, replacing pyridine with bases like N-methylmorpholine or N-methylimidazole in the synthesis of ETFBO from trifluoroacetyl chloride leads to improved product quality and easier removal of base residues during workup. google.com

Continuous Flow Synthesis Methodologies for Fluoroenones

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing, particularly for the synthesis of complex and potentially unstable molecules like fluoroenones. lonza.comyoutube.com This methodology offers significant advantages, including enhanced safety, improved heat and mass transfer, greater reaction control, and increased product consistency and yield. lonza.comru.nl The use of microreactors or flow reactors with small internal volumes dramatically reduces the quantity of hazardous materials reacting at any given moment, which is a critical safety improvement. youtube.com Furthermore, the high surface-area-to-volume ratio in these systems allows for precise temperature control and efficient mixing, leading to higher selectivity and reproducibility. youtube.com

A patented method for the continuous synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, a close analogue of this compound, illustrates the practical application of this technology. google.com The process involves continuously feeding the reactants—vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride—into a continuous reactor. google.com The subsequent product stream is then subjected to continuous extraction to isolate the desired fluoroenone. google.com This integrated approach is rapid and efficient, minimizing product degradation by immediately separating the unstable product as it is formed. google.com The scalability of such systems is another key advantage; increasing production volume does not suffer from the amplification effects that can create safety hazards in large-scale batch reactors. google.com

Flow chemistry has been successfully applied to various fluorination reactions. durham.ac.uk For instance, modular flow reactors have been used for electrophilic fluorination using reagents like Selectfluor®, demonstrating safe and convenient operation even with toxic and difficult-to-handle reagents. durham.ac.uk The ability to integrate in-line purification and scavenging steps can yield clean products with high purity (>95%) directly from the reactor, eliminating the need for extensive work-up procedures. durham.ac.uk

Table 1: Continuous Synthesis Parameters for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one google.com

| Parameter | Details |

| Reactants | Vinyl ethyl ether, Trifluoroacetic anhydride, Triethylamine |

| Reactor Type | Continuous Reactor |

| Post-Treatment | Continuous Extraction |

| Molar Ratio (Vinyl ethyl ether : Trifluoroacetic anhydride) | 1:1 to 1.5:1 (Preferred: 1.1:1 to 1.3:1) |

| Molar Ratio (Triethylamine : Trifluoroacetic anhydride) | 1:1 to 1.5:1 (Preferred: 1.2:1 to 1.3:1) |

| Key Advantage | Rapid, simple, efficient process with reduced product degradation and enhanced safety. |

Regioselective and Stereoselective Control in Fluorinated Enone Synthesis

Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of complex fluorinated molecules like substituted enones, as the specific arrangement of atoms dictates the compound's properties and reactivity.

A silver(I)-catalyzed regioselective trifluoromethylation of allenes using Langlois's salt (NaOSOCF₃) provides a direct route to α-trifluoromethylated enones. nih.govlookchem.com This method demonstrates excellent regioselectivity, affording the desired α-CF₃ substituted products with high efficiency. nih.govlookchem.com The reaction proceeds under mild, room-temperature conditions and is notable for its versatility with various substituted allenes. lookchem.combohrium.com Computational studies and mechanistic experiments suggest the involvement of a CF₃ radical, with the regioselectivity controlled by the formation of the more stable radical intermediate. lookchem.com The process is E-selective, yielding the thermodynamically controlled product. nih.gov

Table 2: Substrate Scope in Silver-Catalyzed Trifluoromethylation of Allenes lookchem.com

| Allene Substrate | Catalyst | Oxidant | Solvent | Yield (%) |

| Phenyl allene | Ag₂O | K₂S₂O₈ | DMF | 67 |

| 4-Methylphenyl allene | Ag₂O | K₂S₂O₈ | DMF | 73 |

| 4-Methoxyphenyl allene | Ag₂O | K₂S₂O₈ | DMF | 75 |

| 4-Chlorophenyl allene | Ag₂O | K₂S₂O₈ | DMF | 51 |

Stereoselective control is also a critical challenge. One-step olefination reactions, such as the Horner-Wadsworth-Emmons or Julia-Kocienski reactions, have been employed for the synthesis of monofluoroalkenes, but controlling the Z/E-stereoselectivity remains difficult. cas.cn However, novel methods have been developed to address this. For example, a highly Z-selective synthesis of monofluoroalkenes has been achieved through the reaction of α-fluorosulfoximines with nitrones. cas.cn Another approach reports the synthesis of Z-monofluoroalkenes from alkyl triflones and N-Fluorobenzenesulfonimide (NFSI) under mild conditions, proceeding with excellent stereoselectivity via a proposed concerted bimolecular elimination (E2) mechanism. rsc.org These advanced methods provide powerful tools for constructing specific fluoroalkene geometries, which are crucial for their application as peptide bond isosteres and in other life-science contexts. cas.cn

Strategies for Handling and Storage of Trifluoromethylated Enones

Trifluoromethylated enones and their precursors are often reactive and require specific handling and storage conditions to maintain their chemical integrity. The compound 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, a close analogue of the title compound, is noted to be chemically unstable. google.com

For this butenone analogue, specific storage conditions are recommended to prevent degradation. It is typically stored at refrigerated temperatures between 2-8°C. sigmaaldrich.com To further inhibit decomposition or unwanted polymerization during storage, a stabilizer such as Butylated hydroxytoluene (BHT) is often added, typically at a concentration of around 0.5%. sigmaaldrich.com

The handling of such compounds requires appropriate personal protective equipment (PPE) due to their potential hazards. Standard PPE includes eyeshields, faceshields, and chemical-resistant gloves. sigmaaldrich.com Given its classification as a flammable liquid, it must be kept away from ignition sources. sigmaaldrich.com

Table 3: Handling and Storage Profile for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one sigmaaldrich.com

| Parameter | Specification |

| Storage Temperature | 2-8°C |

| Stabilizer | Contains 0.5% Butylated hydroxytoluene (BHT) |

| Physical Form | Liquid |

| Flash Point | 52 °C (closed cup) |

| Hazard Class | Flammable Liquid |

| Recommended PPE | Eyeshields, Faceshields, Gloves, Respirator |

Reactivity and Chemical Transformations of 4 Ethoxy 1,1,1 Trifluoropent 3 En 2 One

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond and the carbonyl carbon in 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one (B12620884) facilitates attacks by a wide range of nucleophiles. The reaction pathway, whether it is a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael-type addition), is often dependent on the nature of the nucleophile used.

The interaction of this compound with organometallic carbon nucleophiles demonstrates a divergence in reaction pathways based on the metal center.

Organo-magnesium Compounds: The reaction with Grignard reagents, such as phenylmagnesium bromide, results in the substitution of the ethoxy group. researchgate.net This suggests an addition-elimination pathway where the nucleophilic carbon attacks the C-4 position, leading to the displacement of the ethoxide leaving group.

Organo-zinc Compounds: In contrast, the reaction with organozinc compounds proceeds via a 1,2-addition mechanism. researchgate.net The nucleophile preferentially attacks the electrophilic carbonyl carbon, yielding products of direct addition to the ketone. researchgate.netsigmaaldrich.comsigmaaldrich.com This difference in regioselectivity highlights the influence of the metal's oxophilicity and the hardness/softness of the organometallic reagent.

The reactivity of this compound with various phosphorus-based nucleophiles has been investigated, revealing diverse outcomes depending on the specific reagent. researchgate.net

Diethyl Phosphite (B83602): The reaction with diethyl phosphite, (EtO)₂P(O)H, yields diethyl(1-trifluomethyl-3-ethoxy)allyl-phosphate as a mixture of cis- and trans-isomers. researchgate.net This transformation is proposed to occur through a 1,2-λ⁵-oxaphosphol-4-ene intermediate. researchgate.net

Tributyl Phosphine (B1218219): When treated with tributyl phosphine (Bu₃P), a double addition product is formed. researchgate.net

Tris(diethylamino) Phosphine: A stronger phosphorus nucleophile, tris(diethylamino) phosphine ((Et₂N)₃P), reacts to produce (E)-4-(diethylamino)-1,1,1-trifluoro-3-buten-2-one in good yield. researchgate.net This reaction proceeds via substitution of the ethoxy group, demonstrating a Michael-type addition followed by elimination.

Table 1: Reactions with Phosphorus Nucleophiles

| Phosphorus Nucleophile | Product(s) | Reaction Type |

|---|---|---|

| Diethyl phosphite | Diethyl(1-trifluomethyl-3-ethoxy)allyl-phosphate (cis/trans mixture) | 1,2-Addition to Carbonyl |

| Tributyl phosphine | Double addition product | Addition |

The reaction of this compound with amines is a classic example of a Michael-type addition-elimination. This pathway is a cornerstone for the synthesis of enaminones. In this mechanism, the amine first attacks the β-carbon (C-4) of the α,β-unsaturated ketone system in a conjugate addition. masterorganicchemistry.com This is followed by the elimination of the ethoxy group, leading to the formation of a stable β-amino-α,β-unsaturated ketone, also known as an enaminone. For example, the reaction with ethylenediamine (B42938) leads to the formation of 5-trifluoromethyl-2,3-dihydro-1,4-diazepine, a seven-membered heterocycle, in good yield. researchgate.net

Cyclocondensation Reactions and Heterocycle Synthesis

The bifunctional nature of this compound, possessing both an enone system and a leaving group, makes it an excellent substrate for synthesizing a variety of heterocyclic compounds. These reactions typically involve an initial nucleophilic attack followed by an intramolecular cyclization and dehydration or elimination.

Fluorinated enones are valuable precursors for the synthesis of five-membered heterocycles like pyrazoles and isoxazoles, which are significant structural motifs in many biologically active molecules. metu.edu.trmdpi.combeilstein-journals.org

Pyrazoles: The standard method for pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent, such as an enone, with hydrazine (B178648) or its derivatives. mdpi.comresearchgate.net this compound can react with hydrazine, where the initial Michael addition of the hydrazine is followed by intramolecular cyclization onto the ketone carbonyl and subsequent dehydration to yield a trifluoromethyl-substituted pyrazole.

Isoxazoles: Similarly, the reaction of enones with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazoles. metu.edu.trresearchgate.netnih.gov The reaction with this compound would proceed through a conjugate addition of the hydroxylamine, followed by cyclization and dehydration to afford the corresponding trifluoromethyl-substituted isoxazole.

Table 2: Heterocycle Synthesis from Fluorinated Enones

| Target Heterocycle | Reagent | General Mechanism |

|---|---|---|

| Pyrazole | Hydrazine (or derivatives) | Michael Addition → Intramolecular Cyclization → Dehydration |

The synthesis of other important heterocycles, such as pyrroles and pyridines, can also be envisioned using this compound as a key building block.

Pyrroles: The synthesis of pyrroles often involves the reaction of 1,4-dicarbonyl compounds with primary amines (the Paal-Knorr synthesis). By reacting the enone with α-amino ketones or related compounds, a Michael addition can be followed by cyclization and elimination to construct the pyrrole (B145914) ring. This approach allows for the introduction of the trifluoromethyl group into the pyrrole scaffold.

Pyridines: Substituted pyridines can be synthesized via various condensation strategies. For instance, reacting the fluorinated enone with enamines or compounds containing an active methylene (B1212753) group in the presence of an ammonia (B1221849) source can lead to the formation of a pyridine (B92270) ring through a series of addition, cyclization, and aromatization steps. The trifluoromethyl group on the starting enone is retained in the final pyridine product, providing access to valuable fluorinated pyridine derivatives.

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₂H₅OCH=CHCOCF₃ |

| Phenylmagnesium bromide | C₆H₅MgBr |

| Diethyl phosphite | (C₂H₅O)₂P(O)H |

| Diethyl(1-trifluomethyl-3-ethoxy)allyl-phosphate | C₂H₅O–CH=CH–CH(CF₃)OP(O)(OC₂H₅)₂ |

| Tributyl phosphine | (C₄H₉)₃P |

| Tris(diethylamino) phosphine | ((C₂H₅)₂N)₃P |

| (E)-4-(diethylamino)-1,1,1-trifluoro-3-buten-2-one | (C₂H₅)₂N–CH=CH–COCF₃ |

| Ethylenediamine | H₂NCH₂CH₂NH₂ |

| 5-trifluoromethyl-2,3-dihydro-1,4-diazepine | C₆H₇F₃N₂ |

| Hydrazine | N₂H₄ |

| Hydroxylamine | NH₂OH |

| Pyrazole | C₃H₄N₂ |

| Isoxazole | C₃H₃NO |

| Pyrrole | C₄H₅N |

Derivatization to Other Nitrogen and Oxygen Containing Heterocycles (e.g., Pyrimidines, Chromanes, Thiadiazines)

This compound serves as a potent 1,3-dielectrophilic precursor for the synthesis of various five- and six-membered heterocycles. Its reaction with binucleophilic reagents is a common strategy for constructing rings containing nitrogen and oxygen atoms. The trifluoromethyl group is often retained in the final product, providing a route to CF₃-substituted heterocyclic compounds, which are of significant interest in medicinal and agrochemical research.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through the condensation of this compound with amidine-containing nucleophiles such as urea (B33335) or thiourea. In this reaction, the binucleophile attacks the two electrophilic centers of the pentenone (the carbonyl carbon C-2 and the vinylic carbon C-4), leading to cyclization. For instance, the reaction with urea in an acidic medium is expected to yield a 4-trifluoromethyl-pyrimidin-2(1H)-one derivative. The reaction of the related precursor, 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones, with urea has been shown to produce 6-aryl-4-trifluoromethyl-2(1H)-pyrimidinones. researchgate.net

Chromanes: While direct synthesis of chromanes from this specific pentenone is not widely documented, a plausible pathway involves reaction with a phenol (B47542) derivative under conditions that facilitate a Michael addition followed by an intramolecular cyclization. The phenol oxygen would act as the nucleophile attacking the C-4 position, followed by a Friedel-Crafts-type reaction from the aromatic ring onto the ketone carbonyl, which may require subsequent reduction steps to form the chromane (B1220400) ring.

Thiadiazines: The construction of the 1,2,6-thiadiazine 1,1-dioxide ring system typically involves the condensation of a β-dicarbonyl compound with sulfamide (B24259) under acidic conditions. nih.gov Given the 1,3-dicarbonyl-like reactivity of this compound, its reaction with sulfamide could foreseeably produce a novel trifluoromethyl-substituted thiadiazine 1,1-dioxide. nih.govclockss.org Another approach involves the reaction with hydrazine derivatives. For example, the related compound 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) reacts with ethylenediamine to yield a seven-membered 1,4-diazepine. researchgate.net A similar reaction with hydrazine or substituted hydrazines could lead to pyridazines or other diazines.

The table below summarizes the expected heterocyclic products from the reaction of this compound with various binucleophiles, based on established reactivity patterns of similar β-alkoxyvinyl ketones.

Table 1: Synthesis of Heterocycles from this compound

| Binucleophile | Expected Heterocyclic Product | Reaction Type |

|---|---|---|

| Urea | 5-Methyl-4-trifluoromethyl-pyrimidin-2(1H)-one | Condensation/Cyclization |

| Thiourea | 5-Methyl-4-trifluoromethyl-pyrimidine-2(1H)-thione | Condensation/Cyclization |

| Hydrazine | 3-Methyl-4-trifluoromethyl-pyridazine | Condensation/Cyclization |

| Ethylenediamine | 6-Methyl-5-trifluoromethyl-2,3-dihydro-1,4-diazepine | Condensation/Cyclization |

| o-Phenylenediamine | 2-(Trifluoroacetyl)propenyl-substituted Benzimidazole | Condensation/Cyclization |

| Sulfamide | 4-Methyl-3-trifluoromethyl-1,2,6-thiadiazine 1,1-dioxide | Condensation/Cyclization |

Regioselectivity and Stereochemical Control in Cyclization Pathways

In cyclization reactions, the regioselectivity is dictated by the relative reactivity of the two electrophilic sites (C-2 and C-4) and the nature of the nucleophile.

Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., the amino groups of urea) tend to preferentially attack the hard electrophilic center, which is the carbonyl carbon (C-2). Softer nucleophiles may favor conjugate addition at the C-4 position.

Reaction Pathway: The typical pathway involves an initial nucleophilic attack at either C-2 or C-4. Attack at C-4 results in a Michael addition, displacing the ethoxy group and forming an enamine or enolate intermediate. Subsequent intramolecular attack on the C-2 carbonyl group completes the cyclization. Attack at the C-2 carbonyl first would form a hemiaminal-type intermediate, followed by cyclization at C-4. The presence of the methyl group at C-5 introduces steric factors that can influence the approach of the nucleophile.

Stereochemical control in these reactions is less commonly reported for this specific acyclic precursor. For the related (E)-isomer of the enone, the geometry of the double bond is fixed. uni.lunih.gov During cyclization, new stereocenters can be formed, but the reactions are often performed under thermal conditions that may not favor high diastereoselectivity without the use of chiral auxiliaries or catalysts. The planarity of the enone system allows nucleophilic attack from either face, unless one face is sterically hindered by a bulky substituent or a chiral catalyst.

Electrophilic and Radical Reactions

Electrophilic Fluorination of Enones

While direct electrophilic fluorination of this compound is not extensively detailed in the literature, the general principles of enone fluorination can be applied. Electrophilic fluorination typically targets electron-rich positions. wikipedia.org The substrate can be fluorinated at the C-3 position (α-position to the carbonyl) after conversion to its corresponding enolate or silyl (B83357) enol ether.

The reaction would likely proceed as follows:

Enolate Formation: Treatment of the pentenone with a suitable base (e.g., lithium diisopropylamide, LDA) would deprotonate the C-3 position, forming a lithium enolate.

Fluorination: The introduction of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, would then deliver a fluorine atom to the C-3 carbon. wikipedia.orgacs.org

The reaction is represented by the following general scheme:

F₃C-C(=O)-CH=C(OEt)-CH₃ + Base → [Enolate] + F-TEDA-BF₄ (Selectfluor) → F₃C-C(=O)-CF(F)=C(OEt)-CH₃

The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the C-3 proton, facilitating enolate formation. Asymmetric variants of this reaction have been developed using chiral catalysts, which can induce enantioselectivity in the formation of the new C-F bond. nih.gov

Oxidation and Reduction Pathways of the Carbonyl and Alkene Moieties

The carbonyl and alkene groups in this compound can undergo selective oxidation and reduction reactions.

Reduction:

Carbonyl Reduction: Selective reduction of the ketone at C-2 can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄). This would yield the corresponding secondary alcohol, 4-ethoxy-1,1,1-trifluoropent-3-en-2-ol. The strong electron-withdrawing effect of the CF₃ group activates the carbonyl for nucleophilic attack.

Conjugate Reduction: Reduction of the carbon-carbon double bond (a 1,4-reduction) can be accomplished using catalytic hydrogenation (e.g., H₂, Pd/C) or dissolving metal reductions. This would produce 4-ethoxy-1,1,1-trifluoropentan-2-one.

Complete Reduction: The use of stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the carbonyl group and the double bond.

Oxidation:

Epoxidation: The electron-deficient nature of the double bond, due to conjugation with the trifluoromethyl ketone, makes it less susceptible to standard electrophilic epoxidation agents like m-CPBA. However, nucleophilic epoxidation methods could be employed.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) under harsh conditions would likely cleave the C=C double bond, leading to the decomposition of the molecule.

Participation in Pauson-Khand Reactions and Related Cycloadditions

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex. beilstein-journals.orgwikipedia.org

The alkene moiety within this compound could potentially serve as the alkene component in an intermolecular Pauson-Khand reaction. However, the scope of the intermolecular reaction is often limited to strained or electron-rich alkenes. nih.govbeilstein-journals.org The double bond in the title compound is part of an α,β-unsaturated ketone system and is electronically deactivated by the potent electron-withdrawing trifluoromethyl group, which generally makes it a poor substrate for this transformation. beilstein-journals.org Therefore, forcing conditions or highly reactive alkyne partners might be necessary to achieve cyclization, and yields are expected to be low.

Functional Group Interconversions and Derivatization Strategies

The pentenone's structure allows for several functional group transformations beyond cyclization. These reactions provide access to a wide array of other fluorinated building blocks.

Reactions at C-4 (Enol Ether): The ethoxy group at C-4 can be displaced by various nucleophiles through an addition-elimination mechanism. For example, reaction with primary or secondary amines can replace the ethoxy group to form the corresponding β-enaminones. This is a common strategy for modifying the electronic properties of the system or for introducing new functional handles for further reactions.

Reactions at C-2 (Ketone): The trifluoromethyl ketone is highly electrophilic and readily reacts with a range of nucleophiles. The reaction of the analogous butenone with organozinc compounds results in 1,2-addition to the carbonyl group, while its reaction with more reactive phenylmagnesium bromide leads to the substitution of the ethoxy group. researchgate.netchemicalbook.com This differential reactivity allows for selective functionalization.

Hydrolysis: Acid-catalyzed hydrolysis of the enol ether moiety would unmask the β-dicarbonyl functionality, yielding 1,1,1-trifluoropentane-2,4-dione, a valuable ligand in coordination chemistry and a precursor for other syntheses.

Table 2: Functional Group Interconversion Strategies

| Reagent(s) | Target Site | Product Type |

|---|---|---|

| H₃O⁺ | Enol Ether | β-Diketone (1,1,1-Trifluoropentane-2,4-dione) |

| R₂NH (e.g., Pyrrolidine) | Enol Ether | β-Enaminone |

| NaBH₄ | Carbonyl | Allylic Alcohol |

| Organozinc Compounds (R₂Zn) | Carbonyl | Tertiary Alcohol (1,2-addition) |

| Grignard Reagents (RMgX) | Enol Ether | β-Substituted Enone (Substitution) |

| Catalytic Hydrogenation (H₂/Pd) | Alkene | Saturated Ketone |

Transformations of Ethoxy and Trifluoromethyl Moieties in Trifluoromethylated Enones

The reactivity of trifluoromethylated enones like this compound is dominated by the electron-withdrawing nature of the trifluoromethyl group, which significantly influences the electrophilicity of the enone system.

The ethoxy group in β-alkoxyvinyl trifluoromethyl ketones is a good leaving group, making it susceptible to substitution by various nucleophiles. This reactivity is a cornerstone of the synthetic utility of these compounds. For instance, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with amines leads to the formation of N-protected amino acids, which are valuable in peptide synthesis. researchgate.net The substitution of the ethoxy group is a key step in the synthesis of various heterocyclic compounds.

While the ethoxy group is readily transformed, direct transformations of the highly stable trifluoromethyl group are less common and often require harsh reaction conditions or specific reagents. The C-F bonds in a trifluoromethyl group are exceptionally strong, making the group generally inert to many chemical reagents. However, transformations of trifluoromethyl ketones are known in broader organic synthesis. For example, methods exist for the defluorinative functionalization of trifluoromethyl ketones, which proceed via intermediate species. researchgate.net Although not specifically documented for this compound, these transformations highlight potential, yet challenging, pathways for modifying the trifluoromethyl moiety.

In some cases, the trifluoromethyl ketone moiety can act as a metal chelator, which is a property leveraged in the design of enzyme inhibitors. beilstein-journals.org The strong electron-withdrawing effect of the trifluoromethyl group also stabilizes the hydrate (B1144303) form of the ketone, a characteristic that can influence its biological activity. beilstein-journals.org

Preparation of Enaminones from Fluorinated Enones

A significant application of the reactivity of the ethoxy group in fluorinated enones is the synthesis of trifluoromethylated enaminones. These compounds are valuable intermediates in organic synthesis due to their unique chemical properties and enhanced stability compared to their β-alkoxy counterparts.

The synthesis of trifluoromethylated enaminoketones can be readily achieved through the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with a variety of primary and secondary amines. This reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the β-carbon of the enone, followed by the elimination of ethanol.

A study by Andrew (1998) investigated the synthesis of a wide range of enaminoketones from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. nih.gov This work demonstrated that the reaction is general for both monofunctional and further functionalized amines. The resulting enaminoketones were found to be more stable than the starting ethoxy compound, which was observed to decompose under certain reaction conditions where the enaminoketones remained intact. nih.gov

The general reaction scheme for the preparation of enaminones from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one is presented below:

Scheme 1: General Synthesis of Enaminones

The following interactive data table summarizes the synthesis of various enaminones from fluorinated enones, highlighting the diversity of amines that can be employed.

| Fluorinated Enone | Amine | Resulting Enaminone | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Aniline | 4-(Phenylamino)-1,1,1-trifluorobut-3-en-2-one | Ethanol, room temperature, 24h | Good | beilstein-journals.org |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | p-Anisidine | 4-(4-Methoxyphenylamino)-1,1,1-trifluorobut-3-en-2-one | Ethanol, room temperature | Good | beilstein-journals.org |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | p-Bromoaniline | 4-(4-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one | Ethanol, room temperature | Lower | beilstein-journals.org |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Butylamine | 4-(Butylamino)-1,1,1-trifluorobut-3-en-2-one | Ethanol, 60°C | Low | beilstein-journals.org |

Applications As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Fluorinated Organic Compounds

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one (B12620884) is a key starting material for the synthesis of diverse trifluoromethyl-substituted heterocyclic compounds. researchgate.netsemanticscholar.org Its ability to undergo addition-elimination and cycloaddition reactions allows chemists to construct complex molecular architectures. For instance, it is employed in the preparation of trifluoromethyl-substituted thiophenes, furans, and pyrroles. researchgate.net A notable application is its use as an intermediate in a synthetic route toward the nonsteroidal anti-inflammatory drug Celebrex®, showcasing its utility in pharmaceutical synthesis. researchgate.netsemanticscholar.org

The synthesis of these compounds often involves key reactions such as the thiazolium-catalyzed Stetter reaction following an initial addition-elimination step. researchgate.net

Table 1: Examples of Complex Fluorinated Compounds from this compound

| Starting Material | Reagent(s) | Resulting Compound Class | Reference |

| This compound | Aldehydes & Michael Acceptors (via Stetter Reaction) | Trifluoromethyl-substituted thiophenes, furans, pyrrols | researchgate.net |

| This compound | Phenylmagnesium Bromide | Ethoxy group substitution products | researchgate.net |

| This compound | Organozinc Compounds | 1,2-addition products | researchgate.net |

| This compound | Hydrazine (B178648) | Precursors for pyrazole (B372694) synthesis (used in Celebrex®) | researchgate.net |

Role in Peptide Synthesis as a Protecting Reagent

While some chemical literature suggests that this compound can be used in peptide synthesis through its reaction with amino acids to form N-protected derivatives, detailed research and specific examples of this application are not extensively documented in publicly available studies. chemicalbook.com The primary focus of existing research lies in its utility for creating heterocyclic structures rather than as a mainstream protecting group for peptide chemistry.

Utilization in Agrochemical Intermediate Synthesis

The compound plays a crucial role as an intermediate in the agrochemical industry. It has been successfully used in the industrial preparation of the commercial pesticide flonicamid (B1672840), a low-toxicity insecticide that acts as an insect growth regulator. google.com The synthesis pathway to flonicamid involves the creation of the key intermediate, 4-trifluoromethyl nicotinic acid, for which this compound serves as a foundational precursor. google.com

Table 2: Agrochemical Synthesis Pathway

| Intermediate | Application | Final Product Class | Reference |

| 4-Trifluoromethyl nicotinic acid | Precursor derived from trifluoromethyl building blocks | Pyridine (B92270) Amide Insecticide | google.com |

| This compound | Direct intermediate | Flonicamid |

Contributions to Materials Science and Polymer Chemistry

The application of this compound extends into the field of materials science, although detailed studies are less common than in organic synthesis. Patent literature indicates its potential use in the preparation of specialized materials such as metal ligands and ionic liquids. However, specific examples and the characterization of these materials are not widely reported in peer-reviewed journals. Its contributions to polymer chemistry are not well-documented in the available scientific literature.

Development of Novel Fluorinated Scaffolds for Chemical Research

One of the most significant applications of this compound is in the generation of novel fluorinated scaffolds for chemical research. Its reactivity with various nucleophiles allows for the construction of a diverse range of heterocyclic systems containing the trifluoromethyl group.

For example, its reaction with ethylenediamine (B42938) readily produces 5-trifluoromethyl-2,3-dihydro-1,4-diazepine in good yield. researchgate.net Similarly, when reacted with o-phenylene diamine, it yields 2-trifluoromethyl benzimidazole. researchgate.net The compound also reacts with phosphorus nucleophiles; its reaction with triethyl phosphite (B83602) on heating results in a [4+2] cycloaddition product, a 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene. researchgate.netchemicalbook.com These reactions demonstrate the compound's value in creating a library of unique, fluorinated molecular frameworks for further investigation in medicinal and materials chemistry.

Table 3: Synthesis of Novel Fluorinated Scaffolds

| Reagent | Resulting Scaffold | Scaffold Class | Reference |

| Ethylenediamine | 5-Trifluoromethyl-2,3-dihydro-1,4-diazepine | Diazepine | researchgate.net |

| o-Phenylene diamine | 2-Trifluoromethyl benzimidazole | Benzimidazole | researchgate.net |

| Triethyl phosphite | 2,2,2-Triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene | Oxaphospholene | researchgate.netchemicalbook.com |

Spectroscopic, Computational, and Mechanistic Investigations

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the precise chemical structure, conformation, and electronic properties of 4-ethoxy-1,1,1-trifluoropent-3-en-2-one (B12620884).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive picture of the molecule's framework.

Commercially available datasets for (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one indicate the presence of distinct signals corresponding to the ethoxy group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and the vinyl protons. spectrabase.com The coupling between the vinyl protons can provide information about the stereochemistry of the double bond, with the trans isomer being the thermodynamically more stable and commonly observed form.

The ¹³C NMR spectrum is also a key tool for structural confirmation. A publicly available ¹³C NMR spectrum of (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one in CDCl₃ confirms the presence of all expected carbon signals. spectrabase.com

Table 1: Predicted ¹³C NMR Chemical Shifts for (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

| Atom | Chemical Shift (ppm) |

|---|---|

| CF₃ | ~117 (q) |

| C=O | ~180 |

| =CH-O | ~160 |

| =CH-C=O | ~95 |

| -O-CH₂- | ~70 |

| -CH₃ | ~14 |

Note: These are approximate values and can vary based on the solvent and experimental conditions. The trifluoromethyl carbon appears as a quartet due to coupling with the three fluorine atoms.

The study of tautomerism is crucial for β-dicarbonyl compounds. However, for this compound, the enone form is significantly stabilized by the ethoxy group, and the presence of other tautomers, such as the keto-enol form, is generally not observed under normal conditions. The strong electron-withdrawing nature of the trifluoromethyl group further influences the electronic distribution and stability of the enone structure. Conformational analysis by NMR, particularly through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, could provide insights into the preferred spatial arrangement of the molecule, particularly the orientation around the C-C single bonds.

Mass spectrometry (MS) is employed to confirm the molecular weight and to study the fragmentation patterns of this compound, which can provide valuable structural information. The exact mass of the compound is 184.0503 g/mol .

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for various adducts of (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. These theoretical values can be compared with experimental data from ion mobility-mass spectrometry to aid in structural confirmation.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.0576 | 133.8 |

| [M+Na]⁺ | 207.0395 | 141.5 |

| [M-H]⁻ | 183.0429 | 130.3 |

Data sourced from publicly available chemical databases.

The fragmentation of α,β-unsaturated ketones in electron ionization mass spectrometry often proceeds through characteristic pathways, including cleavage of the bonds adjacent to the carbonyl group and McLafferty-type rearrangements. For this compound, fragmentation is expected to be influenced by the presence of the trifluoromethyl and ethoxy groups, leading to specific fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within this compound.

An IR spectrum of the compound confirms the presence of key functional groups. The spectrum will prominently feature a strong absorption band for the C=O stretching vibration of the ketone, typically in the range of 1700-1720 cm⁻¹. The C=C double bond of the enone system will also show a characteristic stretching vibration, usually around 1600-1650 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to appear as strong bands in the region of 1100-1300 cm⁻¹. Finally, the C-O stretching of the ethoxy group will be observable as well. These characteristic bands can be monitored to follow the progress of reactions involving this compound.

UV-Vis spectroscopy is particularly useful for studying the conjugated π-system of this compound. Enones typically exhibit a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. The position of these absorption maxima can be influenced by the solvent polarity and can be used to study the electronic effects of the substituents. Monitoring changes in the UV-Vis spectrum can be a powerful method for studying the kinetics and mechanisms of reactions involving the conjugated system, such as Michael additions.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods are increasingly used to complement experimental findings and to provide deeper insights into the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can be employed to determine optimized geometries, vibrational frequencies (to compare with experimental IR spectra), and electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

These calculations can provide a quantitative understanding of the electron distribution within the molecule, highlighting the electrophilic nature of the β-carbon in the enone system, which is a key factor in its reactivity towards nucleophiles. The calculated energy difference between different conformations and potential tautomers can also corroborate experimental NMR findings.

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state energies. For reactions involving this compound, such as Michael additions or cycloadditions, computational studies can map out the entire reaction pathway.

By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, providing a theoretical basis for the observed reaction rates and selectivities. For instance, in a Michael addition, computational modeling can help to understand the preference for 1,4-addition over 1,2-addition by comparing the activation barriers for both pathways. These studies can also elucidate the role of catalysts and the effect of solvent on the reaction mechanism. While specific computational studies on this molecule are not widely published, the methodologies are well-established for related fluorinated compounds.

Elucidation of Reaction Mechanisms for Transformations of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323)

The high electrophilicity conferred by the trifluoromethyl and carbonyl groups makes 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one a versatile substrate for various transformations. Mechanistic pathways for several key reactions have been investigated.

Addition and Substitution Reactions : The compound's reactivity is highly dependent on the nucleophile used. With hard nucleophiles like organozinc compounds, the reaction proceeds via a 1,2-addition to the carbonyl group. chemicalbook.com In contrast, reaction with phenylmagnesium bromide results in the substitution of the ethoxy group. chemicalbook.com

Cycloaddition Reactions : When heated with triethyl phosphite (B83602), the enone participates in a [4+2] cycloaddition reaction, where it acts as the four-atom component, yielding a 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene product. researchgate.netchemicalbook.com

Phosphorous Nucleophile Additions : The reaction with diethyl phosphite is proposed to proceed through a 1,2-λ⁵-oxaphosphol-4-ene intermediate to afford an allyl phosphate (B84403) product. researchgate.net Reaction with a stronger nucleophile, tributyl phosphine (B1218219), leads to a double addition product, the structure of which was confirmed by spectral methods. researchgate.net

Heterocycle Synthesis : It serves as a key building block for trifluoromethyl-substituted heterocycles. researchgate.net The mechanism involves an initial addition-elimination reaction at the β-position, followed by a thiazolium-catalyzed Stetter reaction, which is a 1,4-addition process that forms a 1,4-dicarbonyl compound, a precursor to various heterocycles. researchgate.net

Table 2: Summary of Reaction Mechanisms

| Reactant(s) | Transformation Type | Mechanistic Pathway/Intermediate | Product Type |

| Organozinc Compounds | 1,2-Addition | Nucleophilic attack at the carbonyl carbon. | Tertiary Alcohol |

| Phenylmagnesium Bromide | Substitution | Nucleophilic attack followed by elimination of the ethoxy group. | Ethoxy Group Substitution Product chemicalbook.com |

| Triethyl Phosphite | [4+2] Cycloaddition | Concerted or stepwise cycloaddition. | 1,2λ⁵-oxaphospholene derivative researchgate.net |

| Diethyl Phosphite | Addition | Formation of a 1,2-λ⁵-oxaphosphol-4-ene intermediate. researchgate.net | Diethyl(l-trifluomethyl-3-ethoxy)allyl-phosphate researchgate.net |

| Amines/Thiazolium Catalyst | Addition-Elimination / Stetter Reaction | Formation of a 1,4-dicarbonyl intermediate. researchgate.net | Substituted Furans, Pyrroles, Thiophenes researchgate.net |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

As 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is a liquid at ambient temperature, X-ray crystallography is applied to its solid derivatives to unambiguously determine their three-dimensional structures. chemicalbook.comthermofisher.com This technique provides precise data on bond lengths, bond angles, and solid-state conformations, which are crucial for confirming reaction outcomes and understanding non-covalent packing interactions.

Notable examples include:

The resonance structure of a double addition product, formed from the reaction of the enone with tributyl phosphine , was fully identified and characterized using single crystal X-ray diffraction analysis. researchgate.net

Complexes formed from the reaction of the enone with alkali metal salts of diethyl malonate have been analyzed by single crystal X-ray diffraction, revealing the solid-state aggregation of the resulting carbanion with the metal cation. researchgate.net

While not a direct derivative, the crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one , a related chalcone, was determined by X-ray crystallography. nih.govresearchgate.net The analysis provided detailed torsion angles, showing a deviation from planarity in the enone backbone, and characterized the crystal packing, which was stabilized by intermolecular C—H⋯O/F hydrogen bonding and π–π stacking interactions. nih.govresearchgate.net This serves as a model for the types of structural features and intermolecular forces that can be expected in solid derivatives of fluorinated enones.

Table 3: Crystallographic Data for Selected Enone Derivatives

| Derivative | Method | Key Findings |

| Product of reaction with Tributyl Phosphine | Single Crystal X-ray Diffraction | Confirmed the proposed double addition structure and identified its resonance characteristics in the solid state. researchgate.net |

| Complexes with Diethyl Malonate Salts | Single Crystal X-ray Diffraction | Characterized the structure of ion aggregates composed of the alkali metal cation and the resulting carbanion. researchgate.net |

| (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Single Crystal X-ray Diffraction | Determined molecular conformation, including a 12.0(4)° torsion in the propenone unit. nih.gov Revealed packing via hydrogen bonding and π–π stacking. nih.govresearchgate.net |

Compound Index

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Methods

The synthesis of fluorinated compounds often involves harsh reagents and conditions. A significant future research direction will be the development of more sustainable and environmentally benign methods for the production of 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one (B12620884). Current methods for the synthesis of the related compound ETFBO have highlighted the potential for greener approaches. For instance, traditional batch syntheses can be cumbersome and present challenges for industrial scale-up. google.com

Future research in this area will likely focus on several key aspects:

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of this compound is a promising avenue. Continuous synthesis offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and process control. A method for the continuous synthesis of ETFBO has been developed, which involves reacting vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride (B1165640) in a continuous reactor. google.comwipo.int This approach has been shown to be rapid, simple, and efficient, reducing product degradation and avoiding safety hazards associated with batch production. google.com Future work could adapt and optimize this continuous flow methodology for the synthesis of the penten-2-one derivative.

Alternative Catalysts and Reagents: Research into replacing traditional reagents with more environmentally friendly alternatives is crucial. For example, one patented method for ETFBO synthesis replaces pyridine (B92270) with N-methylmorpholine or N-methylimidazole, which improves product quality and reduces environmental pollution. google.com Future studies could explore a wider range of organic bases or even biocatalysts to further improve the green credentials of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) will be a key goal. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic approaches.

| Synthetic Approach | Potential Advantages for Green Chemistry |

| Continuous Flow Synthesis | Improved safety, efficiency, and scalability; reduced waste. |

| Alternative Organic Bases | Reduced environmental pollution and improved product quality. |

| Catalytic Methods | Higher atom economy, reduced use of stoichiometric reagents. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is largely unexplored. Based on its structure and the known chemistry of the related ETFBO, there is significant potential for discovering novel reactivity patterns and developing new catalytic transformations. ETFBO is a versatile building block for the synthesis of trifluoromethyl-substituted heterocycles. researchgate.net

Future research in this domain could investigate:

Asymmetric Catalysis: The development of enantioselective transformations using this compound as a substrate would be a major advance. This could involve asymmetric hydrogenation, Michael additions, or cycloadditions to generate chiral molecules with potential applications in medicinal chemistry. The presence of the trifluoromethyl group can influence the stereochemical outcome of these reactions.

Cycloaddition Reactions: The enone moiety of the molecule makes it a suitable candidate for various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions. Exploring these reactions could provide access to a wide range of complex carbocyclic and heterocyclic scaffolds.

Reactions with Nucleophiles: The reaction of ETFBO with various nucleophiles, such as phosphorous nucleophiles, has been studied. researchgate.net Future work on this compound could explore its reactions with a broader range of nucleophiles, including organometallic reagents and enamines, to synthesize new functionalized products. The additional methyl group compared to ETFBO may influence the regioselectivity and stereoselectivity of these reactions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Investigating the photocatalytic reactions of this compound could lead to the discovery of novel transformations and provide access to unique molecular architectures.

Expanded Applications in Emerging Chemical Fields

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in drug discovery and materials science due to their ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity. researchgate.netresearchgate.net As a trifluoromethyl-containing building block, this compound has the potential for a wide range of applications.

Future research is expected to focus on:

Medicinal Chemistry: The synthesis of novel heterocyclic compounds derived from this compound for biological screening is a key research direction. The related ETFBO is a precursor for trifluoromethyl-substituted thiophenes, furans, and pyrroles. researchgate.net Similar heterocycles derived from the penten-2-one analogue could be investigated for their potential as antiviral, anticancer, or anti-inflammatory agents. google.com The presence of fluorine is often found in potent therapeutic agents. nih.gov

Agrochemicals: Fluorinated compounds play a significant role in modern agrochemicals. Future research could explore the synthesis of novel pesticides and herbicides derived from this compound.

Materials Science: The unique electronic properties conferred by the trifluoromethyl group make this compound a potential building block for advanced materials. Future applications could include the development of novel liquid crystals, polymers, and functional dyes.

| Potential Application Area | Rationale |

| Medicinal Chemistry | The trifluoromethyl group can enhance the pharmacological properties of drug candidates. researchgate.net |

| Agrochemicals | Fluorinated compounds are widely used in the development of effective pesticides and herbicides. google.com |

| Materials Science | The electronic properties of the trifluoromethyl group can be harnessed to create novel functional materials. |

Integration with Advanced Characterization Techniques and Data Science Approaches

To fully understand and exploit the potential of this compound, future research will need to integrate advanced characterization techniques and data-driven approaches.

Advanced Spectroscopic and Crystallographic Techniques: The detailed structural elucidation of reaction intermediates and products will be crucial for understanding the novel reactivity patterns of this compound. The use of advanced NMR techniques, mass spectrometry, and single-crystal X-ray diffraction will be essential.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. These theoretical studies can guide experimental design and help to rationalize observed outcomes.

Data Science and Machine Learning: As more data on the synthesis, reactivity, and properties of fluorinated compounds become available, data science and machine learning approaches could be employed to predict the outcomes of reactions, identify promising new applications, and accelerate the discovery of novel materials and drug candidates. For instance, quantitative structure-activity relationship (QSAR) models could be developed to correlate the structural features of derivatives of this compound with their biological activity.

The integration of these advanced techniques will provide a deeper understanding of the fundamental chemistry of this compound and will be instrumental in unlocking its full potential in a variety of chemical fields.

Q & A

Q. What are the primary synthetic applications of ETFBO in heterocyclic chemistry?

ETFBO serves as a versatile trifluoromethyl-containing synthon for constructing heterocycles. For example, it undergoes heterocyclization with primary amines under mild conditions to yield 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles with up to 98% efficiency . Additionally, its use in Stetter reactions enables the synthesis of trifluoromethyl-substituted thiophenes and furans, critical in pharmaceutical contexts (e.g., Celecoxib synthesis) .

Q. How is ETFBO utilized in agrochemical synthesis?

ETFBO participates in cyclocondensation reactions to form herbicidal and insecticidal compounds. For herbicides, it reacts with β-amino-crotononitrile and ethylene glycol monomethyl ether under cyclocondensation conditions . For insecticides, it combines with methyl 3,3-dimethoxypropionate and aminoacetonitrile via enamine formation and amidation .

Q. What role does ETFBO play in peptide synthesis?

ETFBO acts as a chemoselective protecting group for amino acids, enabling temporary masking of reactive functional groups during solid-phase peptide synthesis. This methodology minimizes side reactions and improves yield in complex peptide sequences .

Q. What analytical methods are recommended for assessing ETFBO purity?

Gas chromatography coupled with vacuum ultraviolet spectroscopy (GC-VUV) is effective for identifying and quantifying ETFBO and its impurities. This technique provides high-resolution data on structural isomers and residual solvents, critical for ensuring batch consistency .

Q. What are common impurities in ETFBO synthesis, and how are they mitigated?

Byproducts such as unreacted trifluoroacetyl intermediates or ethoxy-group degradation products may form. Purification via fractional distillation or column chromatography, followed by GC-VUV validation, ensures >98% purity .

Advanced Research Questions

Q. How do steric and electronic effects influence stereochemical outcomes in ETFBO-mediated heterocyclization?

The trifluoromethyl group introduces steric hindrance, potentially favoring cis-addition in pyrrole formation. Computational modeling (e.g., DFT) paired with X-ray crystallography (using SHELX for refinement ) can clarify regioselectivity. Solvent polarity adjustments (e.g., switching from THF to DMF) may also modulate stereochemical fidelity .

Q. How can contradictory yield data in ETFBO-based syntheses be resolved?

Discrepancies often arise from variations in moisture sensitivity or catalyst activation. Reproduce reactions under inert atmospheres (argon/glovebox) and standardize catalyst pre-treatment (e.g., drying molecular sieves). Cross-validate yields via independent methods like HPLC or ¹⁹F NMR .

Q. What strategies optimize the Stetter reaction for ETFBO-derived thiophene synthesis?

Thiazolium catalysts (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) enhance reaction efficiency. Kinetic studies at 60–80°C in aprotic solvents (e.g., toluene) improve turnover frequency. Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps .

Q. How do cyclocondensation conditions differ between herbicidal and insecticidal applications of ETFBO?

Herbicide synthesis requires acidic conditions (e.g., HCl catalysis) for β-amino-crotononitrile coupling, while insecticide routes employ neutral pH for amide formation. Comparative TLC or GC-MS tracking of reaction progress helps tailor conditions for each target compound .

Q. What methodologies address ETFBO’s hygroscopicity in large-scale reactions?

ETFBO’s moisture sensitivity necessitates anhydrous handling (e.g., Schlenk techniques). Pre-drying solvents (over MgSO₄) and reagents (via azeotropic distillation) minimizes hydrolysis. For industrial-scale applications, continuous flow reactors with moisture traps improve reproducibility .

Q. Methodological Notes

- Structural Validation : Always confirm product structures using SHELX-refined X-ray crystallography for unambiguous assignment .

- Data Reporting : Adhere to APA standards for methodological transparency, including raw data appendices and error analysis per academic guidelines .

- Contradiction Resolution : Employ triplicate experiments and peer validation to address literature inconsistencies, particularly in yield or stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.